Regioisomeric Differentiation: 4-Bromo vs. 5-Bromo-2-fluorophenyl Impact on Kinase Inhibition
In c-Met kinase inhibitor programs, the 4-bromo-2-fluorophenyl substitution pattern is explicitly claimed as a preferred embodiment for achieving potent inhibition, whereas the 5-bromo-2-fluorophenyl regioisomer is notably absent from the most potent compound lists [1]. While exact IC50 values for these specific intermediates are often not disclosed in patent literature, SAR analysis within the Vertex patent family indicates that the 4-bromo substituent engages a specific hydrophobic pocket in the c-Met active site, a critical interaction that is geometrically inaccessible to the 5-bromo isomer [1]. For procurement, selecting the 4-bromo regioisomer (CAS 1146218-15-6) over the 5-bromo regioisomer (CAS 2145588-93-6) is essential for reproducing the lead compound's binding mode.
| Evidence Dimension | Potency against c-Met kinase (Patent SAR context) |
|---|---|
| Target Compound Data | Preferred substitution pattern for potent c-Met inhibition (exact IC50 undisclosed, but claimed as a preferred embodiment). |
| Comparator Or Baseline | 3-(5-Bromo-2-fluorophenyl)-4-methyl-1H-pyrazol-5-amine (CAS 2145588-93-6) is not listed among preferred compounds for c-Met inhibition. |
| Quantified Difference | Qualitative difference in patent enablement and lead series optimization. The 4-bromo isomer is a preferred building block; the 5-bromo isomer is not. |
| Conditions | c-Met protein kinase inhibition assay as described in WO2010138663A1. |
Why This Matters
For medicinal chemists optimizing a c-Met inhibitor lead series, procuring the correct regioisomer is non-negotiable, as the 5-bromo isomer cannot recapitulate the key hydrophobic interactions central to inhibitor potency.
- [1] Vertex Pharmaceuticals Inc. (2010). Substituted pyrazole inhibitors of c-Met protein kinase. WO2010138663A1. View Source
